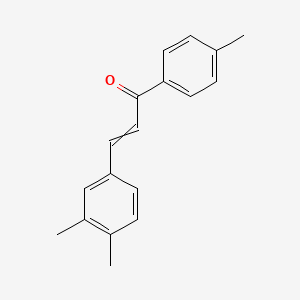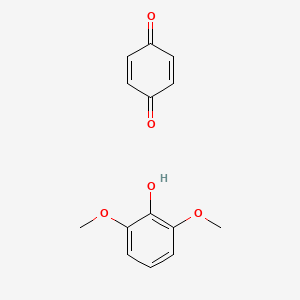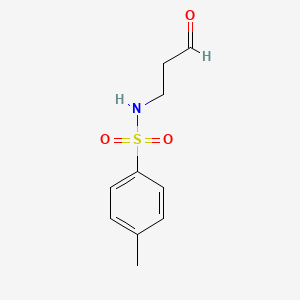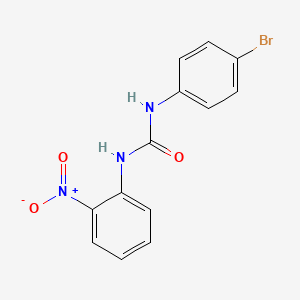![molecular formula C11H16O B14214538 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene CAS No. 832743-86-9](/img/structure/B14214538.png)
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene is a complex organic compound with a unique bicyclic structure. It contains a total of 28 atoms, including 16 hydrogen atoms, 11 carbon atoms, and 1 oxygen atom . This compound is characterized by its multiple bonds, including two double bonds, and its ether functionality . The bicyclic framework of this compound makes it an interesting subject for synthetic chemists and researchers in various fields.
Métodos De Preparación
The synthesis of 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene involves several steps and specific reaction conditions. One common method involves the use of Diels-Alder reactions, metathesis, and Michael additions . These reactions are carefully controlled to achieve the desired regio- and stereo-selectivity. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene undergoes various types of chemical reactions, including halofluorination reactions with N-halosuccinimides and triethylamine tris-hydrofluoride or Olah’s reagent . These reactions typically result in the formation of novel bicyclic ethers and other complex products. The compound’s multiple bonds and ether functionality make it reactive under specific conditions, allowing for a wide range of chemical transformations.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. In biology and medicine, its unique structure and reactivity make it a potential candidate for drug development and other therapeutic applications. Industrially, it can be used in the production of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene involves its interaction with specific molecular targets and pathways. The compound’s multiple bonds and ether functionality allow it to participate in various chemical reactions, leading to the formation of reactive intermediates and products. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparación Con Compuestos Similares
3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene can be compared with other similar compounds, such as 9-oxabicyclo[3.3.1]non-2-en-6-one and other bicyclic ethers . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of multiple bonds and ether functionality in this compound sets it apart from other related compounds, making it a valuable subject for further research and development .
Propiedades
Número CAS |
832743-86-9 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C11H16O/c1-8-7-10-5-4-6-11(3,12-10)9(8)2/h7,10H,2,4-6H2,1,3H3 |
Clave InChI |
HRCIIBTUEPMJFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2CCCC(C1=C)(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)

![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214517.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)





![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
